

ATTO 514: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: ATTO 514

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Introduction

ATTO 514 is a hydrophilic fluorescent dye belonging to the rhodamine family. It is characterized by its excellent water solubility, high fluorescence quantum yield, and exceptional photostability. [1][2][3][4] These properties make it a versatile and robust tool for a wide range of fluorescence-based biological applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. [1][3][4] This technical guide provides an in-depth overview of the excitation and emission spectra of **ATTO 514**, detailed experimental protocols for its use, and a summary of its key photophysical properties.

Photophysical Properties of ATTO 514

The core photophysical characteristics of **ATTO 514** (carboxy derivative) in an aqueous solution (PBS, pH 7.4) are summarized in the table below. These parameters are crucial for designing and optimizing fluorescence experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	511 nm	[3]
Emission Maximum (λ_{em})	532 nm	[3]
Molar Extinction Coefficient (ϵ_{max})	$1.15 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[3]
Fluorescence Quantum Yield (Φ_F)	0.85	[3]
Fluorescence Lifetime (τ_{fl})	3.9 ns	[3]
Correction Factor (CF260)	0.21	[3]
Correction Factor (CF280)	0.07	[3]

Spectral Properties in Different Environments

The fluorescence properties of dyes can be influenced by their local environment. While comprehensive data for **ATTO 514** across a wide range of solvents and pH values is not readily available in the literature, some information has been reported.

Solvent Effects:

In a mixture of water and methanol (1:1) with 0.1% perchloric acid, the absorption maximum of **ATTO 514** is reported to be in the range of 511-517 nm. Generally, for rhodamine dyes, the absorption and emission spectra can exhibit shifts depending on the polarity of the solvent.[5]

pH Effects:

The fluorescence of rhodamine dyes can be sensitive to pH. For some rhodamines, a decrease in pH can lead to protonation of the xanthene ring, which may affect the absorption and emission spectra. While specific data for **ATTO 514** is limited, it is advisable to maintain a stable and appropriate pH in experiments to ensure reproducible results. The standard photophysical data is typically measured in PBS at pH 7.4.[1]

Experimental Protocols

ATTO 514 is available with various reactive groups for covalent labeling of biomolecules. The two most common derivatives are the N-hydroxysuccinimide (NHS) ester for labeling primary amines and the maleimide for labeling free thiols.

Protocol 1: Labeling of Proteins with **ATTO 514** NHS Ester

This protocol is a general guideline for labeling proteins with amine-reactive **ATTO 514** NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **ATTO 514** NHS ester
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 514** NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of a 5-10 fold molar excess of dye is recommended.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.
- Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the labeled protein at 280 nm and 511 nm using the following formula:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - A_{\text{max}} \times \text{CF}_{280}) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at 511 nm.
- A_{280} is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of **ATTO 514** at 511 nm (115,000 M⁻¹ cm⁻¹).
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.07).

Protocol 2: Labeling of Proteins with **ATTO 514** Maleimide

This protocol provides a general procedure for labeling proteins with thiol-reactive **ATTO 514** maleimide.

Materials:

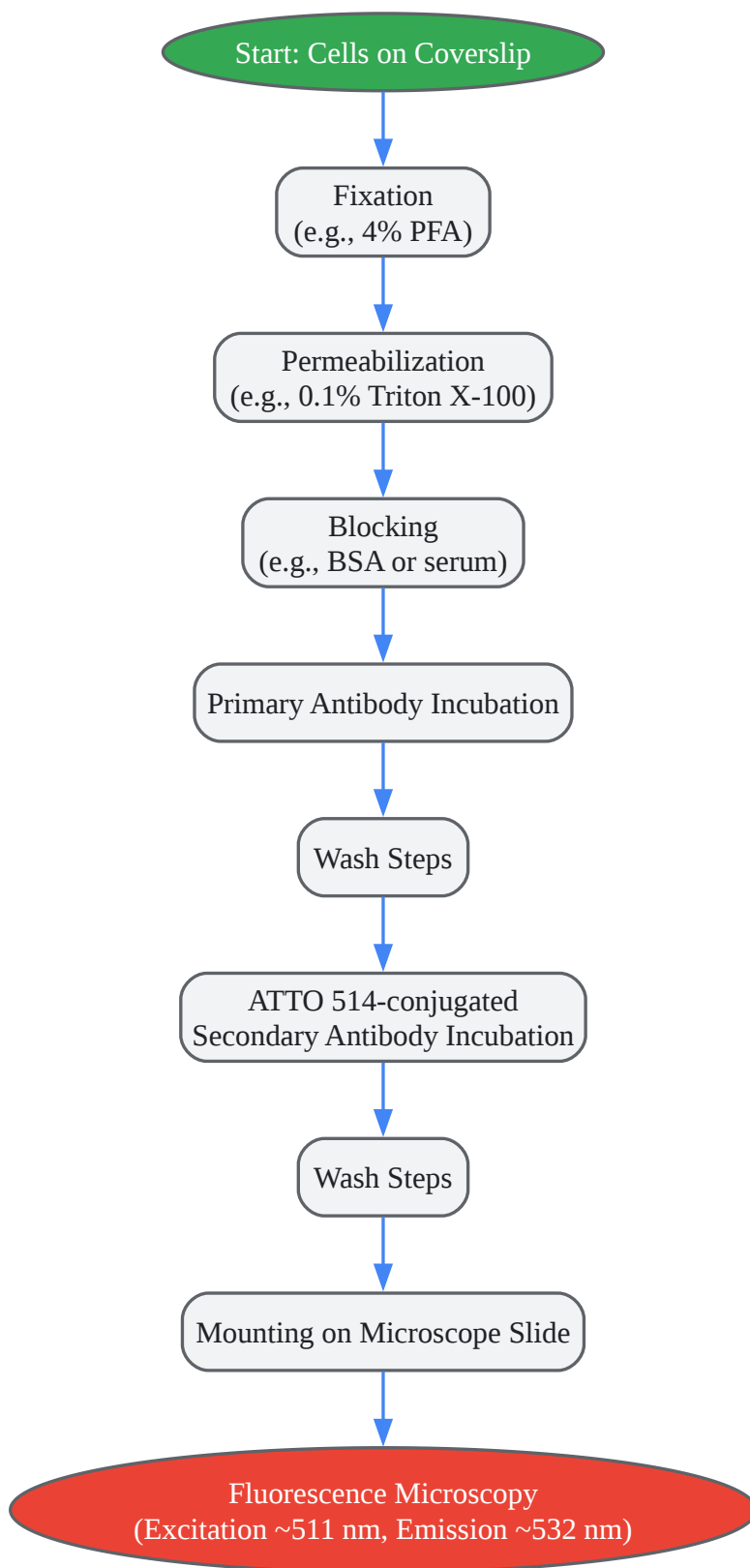
- Protein of interest containing free thiol groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)
- **ATTO 514** maleimide
- Anhydrous, amine-free DMF or DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- (Optional) Reducing agent such as DTT or TCEP if disulfide bonds need to be reduced.

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent before adding the dye.
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 514** maleimide in DMF or DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add the reactive dye solution to the protein solution. A 10-20 fold molar excess of dye over protein is a common starting point for optimization.
- **Incubation:** Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Purification:** Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column as described in the NHS ester protocol.

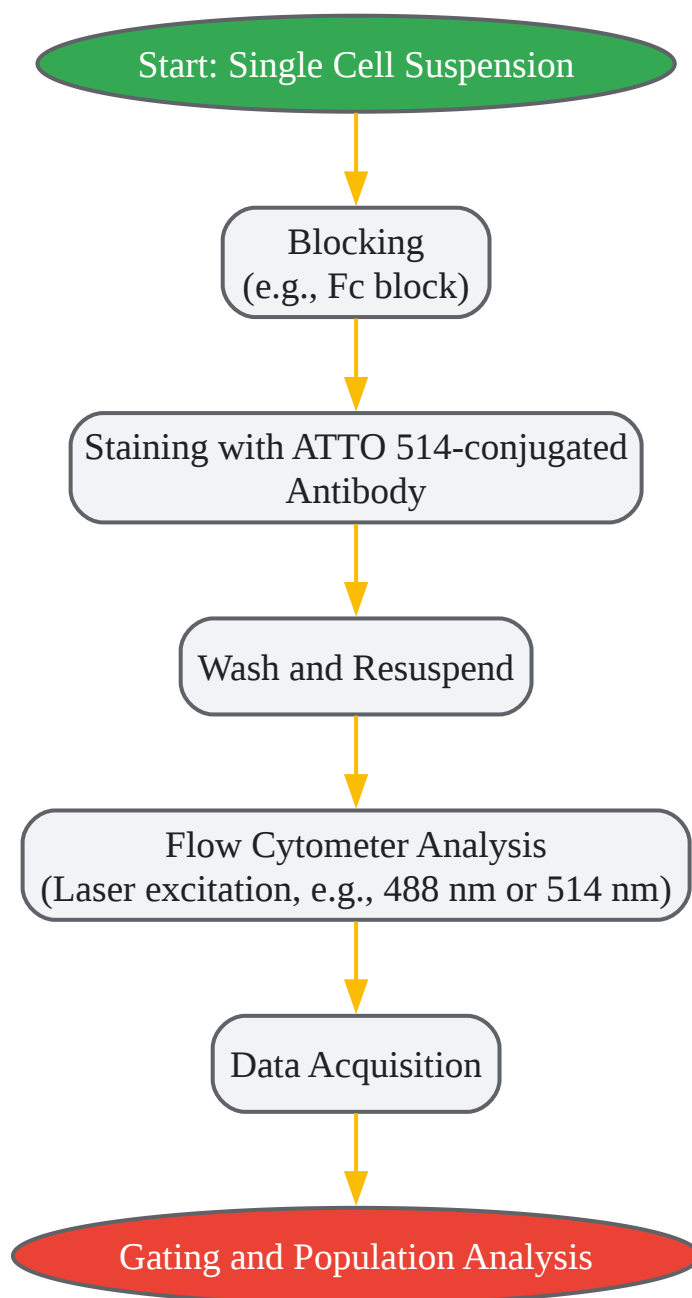
Experimental Workflows

ATTO 514 is frequently used in immunofluorescence and flow cytometry. The following diagrams illustrate the general workflows for these techniques.



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Immunofluorescence Workflow with **ATTO 514**



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Flow Cytometry Workflow with **ATTO 514**

Conclusion

ATTO 514 is a high-performance fluorescent dye with properties that make it an excellent choice for a variety of bio-imaging and analytical applications. Its strong absorption, high quantum yield, and good photostability, combined with its hydrophilicity, ensure bright and specific labeling in aqueous environments. The provided protocols and workflows serve as a

starting point for researchers to incorporate this versatile fluorophore into their experimental designs. Further optimization of labeling conditions and experimental parameters is recommended to achieve the best results for specific applications.

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